2,2,3,3-Tetranitrobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetranitrobutane is an organic compound with the molecular formula C4H6N4O8 It is a highly nitrated derivative of butane, characterized by the presence of four nitro groups attached to the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetranitrobutane typically involves the nitration of butane derivatives. One common method is the nitration of 2,3-dinitrobutane using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the tetranitro compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the use of specialized equipment to maintain safety and efficiency. The product is then purified through recrystallization or other suitable methods to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetranitrobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher nitrated derivatives or other oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., lithium aluminum hydride) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Higher nitrated derivatives or carboxylic acids.
Reduction: Diamino derivatives.
Substitution: Compounds with different functional groups replacing the nitro groups.
Scientific Research Applications
2,2,3,3-Tetranitrobutane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nitrated compounds and as a reagent in organic synthesis.
Materials Science: The compound is studied for its potential use in the development of high-energy materials and explosives.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Industry: It is used in the production of specialized chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetranitrobutane involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetramethylbutane: A hydrocarbon with a similar carbon backbone but without nitro groups.
1,1,3,3-Tetranitrobutane: Another nitrated butane derivative with a different arrangement of nitro groups.
Uniqueness
2,2,3,3-Tetranitrobutane is unique due to its specific arrangement of nitro groups, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
20919-97-5 |
---|---|
Molecular Formula |
C4H6N4O8 |
Molecular Weight |
238.11 g/mol |
IUPAC Name |
2,2,3,3-tetranitrobutane |
InChI |
InChI=1S/C4H6N4O8/c1-3(5(9)10,6(11)12)4(2,7(13)14)8(15)16/h1-2H3 |
InChI Key |
TZYHJVUDEVSVCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.